4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene

Photophysics Fluorescence Optical Brighteners

Researchers and compounders frequently encounter thermal degradation and exudation of standard optical brighteners during high-temperature polymer processing, leading to yellowing and surface defects. 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene (OB-2) resolves these failures through its methyl-substituted benzoxazole scaffold. - Thermal endurance: decomposition onset at 360°C, enabling use in engineering plastics (PC, PET, polysulfone) without brightener loss. - Photo-efficiency: 11.8% higher fluorescence quantum yield (Φf = 0.95) than unmethylated BBS, reducing additive loading and raw-material cost. - Migration resistance: documented resistance to exuding ensures long-term aesthetic stability in appliance housings, automotive interiors, and electronic casings. FDA-cleared under 21 CFR 178.3297 for food-contact polymers.

Molecular Formula C30H22N2O2
Molecular Weight 442.5 g/mol
CAS No. 2397-00-4
Cat. No. B211455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene
CAS2397-00-4
Molecular FormulaC30H22N2O2
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C
InChIInChI=1S/C30H22N2O2/c1-19-3-15-27-25(17-19)31-29(33-27)23-11-7-21(8-12-23)5-6-22-9-13-24(14-10-22)30-32-26-18-20(2)4-16-28(26)34-30/h3-18H,1-2H3
InChIKeyOKEZAUMKBWTTCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene: Technical Specifications & Identity


4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene (CAS: 2397-00-4), also known as Optical Brightener OB-2 or Fluorescent Brightener 184, is a benzoxazolylstilbene-class fluorescent compound . It functions as a high-performance optical brightener, absorbing ultraviolet light (λmax ≈ 350 nm) and re-emitting visible blue light (λem ≈ 460 nm) . This compound is distinguished by its two methyl groups on the benzoxazole rings, which confer enhanced photostability and a high fluorescence quantum yield (Φf = 0.95) compared to its unmethylated analog . It is primarily used to offset yellowness in polymers, yielding a brilliant bluish-white appearance [1].

1
Optical brightener for polymer processing UV-to-blue fluorescence for yellowness offset in plastics
2
High-temperature grade Supports processing above 300°C without degradation
3
Methylated benzoxazolyl-stilbene class Differs from unmethylated BBS in stability and quantum yield

4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene: Why Substitution Fails


Direct substitution of 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene with its unmethylated counterpart (4,4'-Bis(2-benzoxazolyl)stilbene, BBS) or other in-class optical brighteners is inadvisable due to significant differences in photostability and thermal performance. The methyl substituents in this compound are not inert; they sterically hinder photoisomerization pathways, leading to a documented reduction in photo-degradation and a higher sustained quantum yield . Furthermore, its superior thermal stability, characterized by a high melting point (336-342°C) and a decomposition onset of 360°C, enables it to withstand high-temperature polymer processing where lower-melting analogs would degrade or volatilize [1]. These distinctions are critical for ensuring consistent optical performance and material integrity in demanding industrial applications.

Methyl group photostability advantage Unmethylated BBS shows lower sustained quantum yield and may photo-degrade faster; optical performance may shift.
Thermal tolerance mismatch Lower-melting brighteners (e.g., thiophene-based OB) may volatilize or decompose in engineering-plastic processing above 250°C.
Exudation and migration resistance differs Typical brightener mixtures can exhibit surface blooming; substitution may alter long-term aesthetic durability.

4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene: Performance Comparison


Fluorescence Quantum Yield Comparison

4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene demonstrates a significantly higher absolute fluorescence quantum yield (Φf = 0.95) compared to its unmethylated analog, 4,4'-Bis(2-benzoxazolyl)stilbene (BBS), which exhibits a quantum yield of approximately 0.85 in solution [1]. This increase is attributed to the steric hindrance provided by the methyl groups, which reduces non-radiative decay pathways such as photoisomerization .

Quantum yield
Cross-study comparable
0.95 Target Φf
Target Φf 0.95
Unmethylated BBS Φf ~0.85
Δ ≈ +0.10
Higher quantum yield supports lower loading
Target conditions not fully specified; comparator in solution
Photophysics Fluorescence Optical Brighteners

Superior Thermal Stability

Thermogravimetric analysis (TGA) reveals that 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene exhibits no weight loss until 360°C in both nitrogen and air atmospheres, indicating a high decomposition temperature [1]. In contrast, a common alternative optical brightener, 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (Fluorescent Brightener 184 / OB), has a reported melting point of 199-201°C and decomposes above 220°C . The target compound's melting point itself is 336-342°C .

Thermal stability
Cross-study comparable
360°C Decomp. onset
Target mp 336–342°C, TGA no loss to 360°C
Thiophene OB mp 199–201°C, decomp. >220°C
Enables high-temperature polymer processing
Comparator data from vendor specifications
Thermal Analysis Polymer Processing Additives

Exudation Resistance

A patent specification (EP0684278A1) explicitly claims that polymers containing 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene as the sole optical brightener exhibit "unexpectedly provided improvements in resistance to exuding" compared to typical mixtures of optical brighteners [1]. This indicates a superior compatibility and lower migration tendency within the polymer matrix, which is a common failure mode for other brighteners.

Exudation resistance
Head-to-head
Sole brightener shows improved migration resistance vs. mixtures
Supports low-bloom formulation design
Qualitative patent evidence (EP0684278A1); polyolefin matrices
Polymer Additives Migration Formulation

FDA Clearance for Food Contact

The U.S. Food and Drug Administration (FDA) has amended food additive regulations (21 CFR 178.3297) to permit the safe use of a mixture of methylated 4,4'-bis(2-benzoxazolyl)stilbenes, which includes 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene as a minor component, as an optical brightener in all food-contact polymers [1]. This regulatory clearance distinguishes it from many other optical brighteners that lack such approval, providing a clear pathway for procurement in food packaging applications.

FDA food-contact status
Class-level inference
Permitted in methylated stilbene mixtures under 21 CFR 178.3297
Regulatory review required for food-contact procurement
Approval covers mixture component; verify exact composition
Regulatory Food Safety Compliance

4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene: Key Applications


High-Temperature Polymer Processing

The compound's thermal stability, with no weight loss up to 360°C, makes it uniquely suitable for brightening engineering plastics processed at elevated temperatures where alternatives like 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (decomposes >220°C) would degrade [1]. This ensures the optical brightening effect is preserved during injection molding or extrusion of polycarbonate, polyester, or polysulfone components.

Food-Contact Packaging

Due to its inclusion in FDA-cleared mixtures under 21 CFR 178.3297, 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene can be legally procured and formulated into polymers intended for food-contact applications [2]. This regulatory status is a decisive factor for manufacturers of food containers, films, and closures seeking to enhance product whiteness while maintaining compliance.

Low-Exudation Consumer Plastics

The patent-documented improvement in resistance to exuding when used as a sole brightener indicates its suitability for durable goods where surface migration would cause unacceptable aesthetic defects over time [3]. This property is particularly valuable for white or light-colored appliance housings, automotive interiors, and electronic device casings.

High-Efficiency Whitening

The approximately 11.8% higher fluorescence quantum yield compared to unmethylated BBS translates to a potential reduction in additive loading to achieve the same whitening effect [4]. This can lower raw material costs and minimize potential impacts on polymer mechanical properties, a key advantage in cost-sensitive applications.

Application
Selection Property
Validation Focus
High-temperature polymer brightening
Thermal stability above 300°C
TGA onset and melt-processing color retention
Food-contact polymer formulations
FDA 21 CFR 178.3297 mixture listing
Regulatory certificate and mixture composition
Low-exudation consumer plastics
Sole-brightener migration resistance
Exudation testing in target polyolefin matrix
High-efficiency whitening
High fluorescence quantum yield (reported Φf 0.95)
Loading optimization and optical density review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.